3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole
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Overview
Description
3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine atoms. The presence of these halogens imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method is the radical difluoromethylation process, which uses difluoromethyl radicals to introduce the difluoromethyl group into the pyrazole ring . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The difluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The bromomethyl group can participate in covalent bonding with target molecules, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the combination of bromine and difluoromethyl groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C5H5BrF2N2 |
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Molecular Weight |
211.01 g/mol |
IUPAC Name |
3-(bromomethyl)-1-(difluoromethyl)pyrazole |
InChI |
InChI=1S/C5H5BrF2N2/c6-3-4-1-2-10(9-4)5(7)8/h1-2,5H,3H2 |
InChI Key |
GIZKCPHNIDCCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CBr)C(F)F |
Origin of Product |
United States |
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